2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone
Overview
Description
2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone is a complex organic compound with diverse functional groups. It belongs to a class of compounds that can act on multiple biochemical pathways, making it a candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis usually begins with the preparation of the piperidine ring. This can be achieved through the reaction of 4-chlorophenyl ketone with hydroxylamine to form 4-hydroxy-4-(4-chlorophenyl)-piperidine.
Further Modifications: : This piperidine derivative is then reacted with 3-methoxybenzoyl chloride under Friedel-Crafts acylation conditions to introduce the methoxyphenyl group.
Final Assembly: : The product is then treated with 2-chloroethyl isocyanate to introduce the oxoethyl group, followed by cyclization with hydrazine hydrate to form the pyridazinone ring system.
Industrial Production Methods
Industrially, the synthesis can be streamlined by using continuous flow processes and optimizing reaction conditions like temperature, pressure, and reagent concentrations to maximize yield and purity. Catalysts and automated monitoring systems ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the hydroxy and methoxy groups.
Reduction: : The oxoethyl group is susceptible to reduction reactions.
Substitution: : The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: : Hydrides such as LiAlH4 or catalytic hydrogenation.
Substitution: : Strong nucleophiles like NaOH or KCN under reflux conditions.
Major Products
Oxidation: : Yields ketones or carboxylic acids depending on the site of oxidation.
Reduction: : Produces alcohols or alkanes.
Substitution: : Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a biochemical probe for studying enzyme interactions and cellular pathways.
Medicine: : Potential therapeutic uses in treating diseases due to its multi-target activity.
Industry: : Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The compound’s mechanism of action involves binding to multiple molecular targets such as enzymes and receptors, modulating their activity. Its unique structure allows it to interact with a variety of pathways, making it a versatile agent in scientific research.
Comparison with Similar Compounds
Compared to other similar compounds:
2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(3-methoxyphenyl)-3(2H)-pyridazinone: stands out due to its multi-functional groups and versatile reactivity.
Similar Compounds: : Piperidinyl derivatives, pyridazinone analogs, methoxyphenyl compounds.
The intricate balance of functional groups gives this compound unique chemical and biological properties, making it valuable for diverse applications.
There you go, a detailed dive into this fascinating compound. Curious about any specific section?
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4/c1-32-20-4-2-3-17(15-20)21-9-10-22(29)28(26-21)16-23(30)27-13-11-24(31,12-14-27)18-5-7-19(25)8-6-18/h2-10,15,31H,11-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLHLKOEZGRDFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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